molecular formula C7H14O3 B8768239 Methyl 2-butoxyacetate CAS No. 10228-54-3

Methyl 2-butoxyacetate

Cat. No.: B8768239
CAS No.: 10228-54-3
M. Wt: 146.18 g/mol
InChI Key: BKFQHFFZHGUTEZ-UHFFFAOYSA-N
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Description

Methyl 2-butoxyacetate (hypothetical structure: CH₃COOCH₂CH₂CH₂CH₃) is an ester derivative of acetic acid, where the hydroxyl group is replaced by a butoxy (-OCH₂CH₂CH₂CH₃) moiety. While direct data on this compound is unavailable in the provided evidence, its properties can be inferred from structurally analogous esters. Esters with alkoxy substituents, such as methoxy, hydroxy, or aromatic groups, are widely used in pharmaceuticals, agrochemicals, and industrial applications due to their tunable solubility, volatility, and reactivity .

Properties

CAS No.

10228-54-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-butoxyacetate

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3

InChI Key

BKFQHFFZHGUTEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Transesterification Reactions

Esters like Methyl 2-butoxyacetate are typically synthesized via acid-catalyzed esterification or transesterification (exchange of alkoxy groups). Key findings from analogous systems include:

Table 1: Transesterification of Methyl Acetate with Butanol

Reaction TypeConditionsCatalystKey ObservationsSource
Transesterification328–345 K, atmospheric pressureNKC-9 resinPseudo-homogeneous kinetics; rate dependent on molar ratio and catalyst loading
TransesterificationReactive distillation (RD)Acidic resinsHigh-purity n-butyl acetate achievable via RD with optimized column design

Mechanistic Notes :

  • Transesterification proceeds via nucleophilic acyl substitution, where the alkoxide attacks the carbonyl carbon.

  • Equilibrium limitations necessitate separation steps (e.g., distillation) for high yields .

Pyrolysis and High-Temperature Decomposition

Butyl acetates decompose at elevated temperatures into smaller fragments. For example:

Table 2: Pyrolysis Pathways of Butyl Acetate Isomers

Temperature RangeMajor ProductsMechanismSource
800–1200 KAcetic acid + butenesRadical chain reactions dominate
>1000 KCO, CH₃, and small hydrocarbonsCracking of ester backbone

Kinetic Insights :

  • Rate constants for decomposition correlate with bond dissociation energies (Ea4060E_a \approx 40–60 kcal/mol) .

  • Quantum mechanical calculations predict dominant pathways involving β-scission of the ester group .

Hydrolysis Reactions

Esters hydrolyze in acidic or basic media. While not explicitly studied for this compound, general trends apply:

Table 3: Hydrolysis of n-Butyl Acetate

MediumConditionsProductsNotesSource
AcidicH₂SO₄, refluxAcetic acid + butanolEquilibrium favors reactants (Keq < 1)
BasicNaOH, aqueousAcetate salt + butanolIrreversible saponification

Oxidation and Combustion

Butyl acetates exhibit combustion behavior similar to hydrocarbons:

Table 4: Combustion Characteristics

ParameterValue/OutcomeSource
Ignition delay timeComparable to butenes at high temps
CO formationMatches laser-measured shock tube data

Thermochemistry :

  • Heat of combustion for n-butyl acetate: ΔHc3,500\Delta H_c^\circ \approx -3,500 kJ/mol .

  • Ion clustering data suggest stable intermediates during gas-phase oxidation .

Spectroscopic Characterization

While specific to isopentyl acetate, NMR data highlight diagnostic signals for ester groups:

  • ¹H NMR : Methyl ester singlet at ~2.0 ppm; deshielded α-CH₂ at ~4.0 ppm .

  • Reaction monitoring : Disappearance of alcohol protons (~1.5 ppm) confirms esterification .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-butoxyacetate (hypothetical) with similar esters based on molecular features, solubility, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Ethanol) Applications
This compound C₇H₁₄O₃ ~146.18 (hypothetical) Butoxy (-OCH₂CH₂CH₂CH₃) Moderate (inferred) Potential: Surfactants, plasticizers
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (-OCH₃) Highly soluble Flavoring agents, fragrances
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Hydroxy (-OH) Highly soluble Industrial solvents, chemical synthesis
Methyl 2-thienyl acetate C₇H₈O₂S 156.20 Thienyl (aromatic S) Limited data Specialty chemicals, pharmaceuticals
Methyl 2-methoxyacetate C₄H₈O₃ 104.10 Methoxy (-OCH₃) Soluble Pharmaceutical intermediates

Key Observations :

  • Substituent Effects: The butoxy group in this compound imparts higher hydrophobicity compared to methoxy or hydroxy analogs, likely reducing water solubility but enhancing compatibility with non-polar matrices .
  • Molecular Weight: Larger substituents (e.g., butoxy vs.

Reactivity and Functional Diversity

  • Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate : This compound’s sulfamoyl and methoxy groups enable diverse reactivity in drug synthesis. In contrast, this compound’s aliphatic chain may favor esterification or transesterification reactions for polymer applications.
  • Methyl 2-bromo-2-methoxyacetate : Bromine substitution enhances electrophilicity, enabling nucleophilic substitutions. The butoxy group in this compound lacks such reactivity but may improve stability in hydrophobic environments.

Research and Application Gaps

  • Material Science : The butoxy group’s hydrophobicity could be leveraged in coatings or biodegradable plastics.
  • Pharmaceuticals : As seen with Methyl 2-methoxyacetate , ester derivatives serve as intermediates; this compound might enhance drug lipophilicity for improved bioavailability.

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